molecular formula C15H11NO3 B8317481 [p-(p-Cyanophenoxy)phenyl]acetic Acid

[p-(p-Cyanophenoxy)phenyl]acetic Acid

Cat. No.: B8317481
M. Wt: 253.25 g/mol
InChI Key: KJDOQLZGLODVCB-UHFFFAOYSA-N
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Description

[p-(p-Cyanophenoxy)phenyl]acetic Acid is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-[4-(4-cyanophenoxy)phenyl]acetic acid

InChI

InChI=1S/C15H11NO3/c16-10-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)9-15(17)18/h1-8H,9H2,(H,17,18)

InChI Key

KJDOQLZGLODVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15.2 g of p-hydroxyphenylacetic acid and 12.1 g of p-fluorobenzonitrile in 125 ml of N,N-dimethylacetamide is added, with vigorous stirring, 27.6 g of anhydrous potassium carbonate. The mixture is heated at 155°-160° C under an Argon atmosphere with rapid stirring for 4 hours. After cooling to room temperature the mixture is poured into 300 ml of saturated NaHCO3. The mixture is extracted with two 100 ml portions of ether. The aqueous layer is acidified with 50 ml of concentrated HCl. The product is filtered washed with water (ca 500 ml) and dried to give a white solid mp 125.5°-127.5° C. A portion is recrystallized from 7:3 methanol-water (10 ml) to give white needles, mp 26.5°-128.5° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 17.4 g of p-fluorobenzonitrile 31.0 g of ethyl p-hydroxyphenylacetate, 23.8 g of potassium carbonate and 175 ml of N,N-dimethylacetamide is heated at 158° C for 18 hours. The mixture is cooled and poured into 300 ml of cold sodium bicarbonate solution. The mixture is extracted with ether and the ether extracts washed with two 200 ml portions of 2N NaOH. The aqueous solutions are saturated with salt and extracted with ether. The alkaline aqueous layer is acidified with cold hydrochloric acid to give a solid which is filtered and washed with water to give tan crystals. Recrystallization by dissolving in 300 ml of methanol, adding 200 of water and chilling gives the product as yellow needles, mp 125°-127° C.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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